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Compound of Interest

Compound Name: Z26395438

Cat. No.: B7454828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the

potent and specific small-molecule inhibitor MCC950 and the NOD-like receptor pyrin domain-

containing protein 3 (NLRP3). Due to the absence of public information on "Z26395438," this

document focuses on MCC950 as a well-characterized exemplar for understanding inhibitor

binding to NLRP3.

Introduction to NLRP3 and MCC950
The NLRP3 inflammasome is a critical multiprotein complex of the innate immune system that

responds to a wide array of pathogenic and endogenous danger signals.[1] Upon activation,

NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to the

maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and inducing a form of

inflammatory cell death known as pyroptosis.[1][2] Dysregulation of the NLRP3 inflammasome

is implicated in a range of inflammatory diseases, including cryopyrin-associated periodic

syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases.[2][3]

MCC950 is a potent and highly specific diaryl sulfonylurea-containing small molecule that

inhibits NLRP3 inflammasome activation.[3][4] It effectively blocks both canonical and non-

canonical NLRP3 activation at nanomolar concentrations, without affecting other

inflammasomes like AIM2, NLRC4, or NLRP1.[1][3]
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The MCC950 Binding Site on NLRP3
Extensive research has identified the direct molecular target of MCC950 within the NLRP3

protein. MCC950 binds non-covalently to the central NACHT domain of NLRP3.[2][5]

Specifically, it interacts with a distinct pocket at or adjacent to the Walker B motif (also known

as the ATP-hydrolysis motif).[6][7][8] The NACHT domain is responsible for the ATPase activity

of NLRP3, which is essential for its activation and oligomerization.[2] The specificity of MCC950

for NLRP3 is highlighted by the fact that it does not protect the closely related NACHT domain

of NLRP12 from protease degradation.[5]

Mechanism of Action
MCC950's binding to the NACHT domain directly interferes with the ATPase function of NLRP3.

By engaging the Walker B motif, MCC950 blocks the hydrolysis of ATP to ADP.[6][8] This action

locks the NLRP3 protein in an inactive, closed conformation, which prevents the conformational

changes required for its self-oligomerization and the subsequent recruitment of the ASC

adaptor protein.[1][9] Consequently, the entire inflammasome assembly is aborted, leading to

the inhibition of caspase-1 activation and the suppression of IL-1β and IL-18 release.[3][10]

Studies have shown that MCC950 inhibits NLRP3 activation downstream of potassium efflux, a

common trigger for inflammasome assembly.[3]

Quantitative Binding and Inhibition Data
The potency of MCC950 has been quantified through various biochemical and cell-based

assays. The following tables summarize the key quantitative metrics for the interaction of

MCC950 with NLRP3.

Table 1: Inhibitory Potency (IC50) of MCC950
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Assay Type
Cell
Type/System

Activator(s) IC50 Value Reference(s)

IL-1β Release

Mouse Bone

Marrow-Derived

Macrophages

(BMDM)

LPS +

ATP/Nigericin
7.5 nM [1][11][12]

IL-1β Release

Mouse Bone

Marrow-Derived

Macrophages

(BMDM)

LPS + Nigericin ~24 nM [5][13]

Cell Death

Inhibition

THP-1-Derived

Macrophages
LPS + Nigericin 0.2 µM [14]

IL-1β Release

(Walker B

Mutant)

Mouse Bone

Marrow-Derived

Macrophages

(BMDM)

LPS + Nigericin 1.7 µM [5][13]

Table 2: Binding Affinity (KD) of MCC950 for NLRP3

Experimental
Method

NLRP3
Construct

Ligands
Present

Dissociation
Constant (KD)

Reference(s)

Surface Plasmon

Resonance

(SPR)

Recombinant

NLRP3∆LRR
MCC950 alone 224 nM [5][13]

Surface Plasmon

Resonance

(SPR)

Recombinant

NLRP3∆LRR
MCC950 + ATP 10.6 nM [13]

Experimental Protocols for Characterizing Inhibitor
Binding
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The identification and characterization of the MCC950 binding site on NLRP3 have been

accomplished using a combination of innovative biophysical and biochemical techniques.

5.1 Drug Affinity Responsive Target Stability (DARTS)

This method assesses the direct binding of a small molecule to a target protein by measuring

the ligand-induced stabilization of the protein against proteolysis.

Principle: When a ligand binds to a protein, it can increase the protein's stability and make it

less susceptible to digestion by proteases.

Protocol Outline:

LPS-primed macrophages are lysed in buffer with and without varying concentrations of

MCC950.[5]

The lysates are then treated with a protease, such as pronase or thermolysin.[5]

The digestion is stopped, and the samples are analyzed by Western blot using antibodies

against different domains of NLRP3 (e.g., PYD and NACHT).

A reduction in protein degradation (i.e., less fragmentation and a more prominent full-

length protein band) in the presence of MCC950 indicates direct binding.[5][15]

5.2 Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context by measuring

changes in the thermal stability of a protein upon ligand binding.

Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting

temperature.

Protocol Outline:

Intact human macrophage-like cells (e.g., THP-1) are treated with MCC950 or a vehicle

control.[16]
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The cells are heated to a range of temperatures to induce protein denaturation and

aggregation.

Cells are lysed, and the soluble protein fraction is separated from the aggregated fraction

by centrifugation.

The amount of soluble NLRP3 remaining at each temperature is quantified by mass

spectrometry or Western blot.

A shift to a higher temperature for denaturation in MCC950-treated cells confirms direct

target engagement.[14][16]

5.3 Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure real-time biomolecular interactions and

determine binding kinetics.

Principle: The binding of an analyte (MCC950) to a ligand (NLRP3) immobilized on a sensor

chip causes a change in the refractive index at the surface, which is detected as a response

signal.

Protocol Outline:

Recombinant NLRP3 (e.g., a construct lacking the LRR domain, NLRP3∆LRR) is

immobilized on an SPR sensor chip.[5][13]

A series of concentrations of MCC950 in solution are flowed over the chip surface.

The association (kon) and dissociation (koff) rates are measured in real-time.

The equilibrium dissociation constant (KD) is calculated from the kinetic rate constants

(koff/kon) to determine the binding affinity.[5][13]

5.4 Photoaffinity Labeling

This chemical biology technique uses a photoreactive version of the inhibitor to covalently

cross-link to its binding target upon UV irradiation, allowing for definitive identification of the

interacting protein.
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Principle: An inhibitor analog containing a photoreactive group (e.g., diazirine or

benzophenone) and a reporter tag (e.g., alkyne) is used. Upon UV light exposure, the

photoreactive group forms a highly reactive species that covalently bonds to nearby amino

acid residues in the binding pocket.

Protocol Outline:

Cells or cell lysates are incubated with a photoaffinity probe of MCC950 (e.g., PAP or

IMP2070).[12][14]

The mixture is irradiated with UV light to induce covalent cross-linking.

The alkyne reporter tag is then used in a "click chemistry" reaction to attach a biotin or

fluorescent tag.

The biotin-tagged protein complex is enriched using streptavidin beads, and the protein is

identified as NLRP3 by mass spectrometry.[12]

Signaling Pathways and Visualization
The following diagrams illustrate the NLRP3 inflammasome activation pathway and a general

workflow for identifying an inhibitor's binding site.
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NLRP3 Inflammasome Activation Pathway and MCC950 Inhibition
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Workflow for Identifying Inhibitor Binding Site on NLRP3
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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